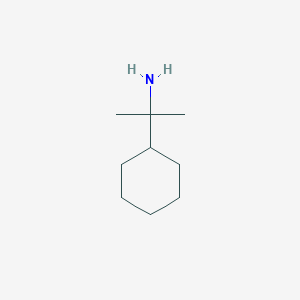

2-Cyclohexylpropan-2-amine

描述

Structural Context and Significance within Aliphatic Amines

Aliphatic amines are a fundamental class of organic compounds that are ubiquitous in medicinal chemistry and serve as crucial intermediates in the synthesis of a vast array of chemical products. nih.gov The significance of 2-Cyclohexylpropan-2-amine within this class lies in its distinct tertiary substitution pattern on the carbon atom bearing the amino group. This sterically hindered arrangement, featuring a gem-dimethyl and a cyclohexyl group, influences its reactivity and physical properties. The cyclohexyl group, a common motif in medicinal chemistry, can impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

The presence of the primary amine group provides a site for a variety of chemical transformations, including salt formation, acylation, and alkylation. The steric hindrance around this amine, however, may modulate its nucleophilicity and basicity compared to less substituted aliphatic amines. This structural feature is of interest in the design of novel ligands for catalysis and as building blocks for new chemical entities with potential pharmacological activity.

Research Landscape and Emerging Areas of Inquiry

The current research landscape for this compound itself is somewhat limited, with much of the available information stemming from chemical supplier databases and general listings of organic compounds. pensoft.netnih.gov However, the broader context of cyclohexyl-substituted amines and other aliphatic amines in academic and industrial research provides a fertile ground for identifying emerging areas of inquiry for this specific molecule.

One prominent area of investigation for related compounds is in catalysis. For instance, N-cyclohexyl-substituted amines are synthesized through methods like the reductive aminolysis of aryl ethers, a process relevant to biomass valorization. rsc.org Furthermore, cyclohexylamines are utilized in the synthesis of diarylamines through acceptorless dehydrogenative aromatization catalyzed by gold-palladium alloy nanoparticles. semanticscholar.org These studies highlight the potential of the cyclohexylamine (B46788) moiety in facilitating catalytic transformations, suggesting that this compound could be explored as a ligand or substrate in similar catalytic systems.

In the realm of medicinal chemistry, aliphatic amines are recognized as viable pro-drug moieties to enhance the delivery of phosphonate-containing drugs. biorxiv.org The structural characteristics of this compound make it a candidate for incorporation into novel therapeutic agents. Research into derivatives of other aliphatic amines has shown potential in developing inhibitors for biological targets like the PD-1/PD-L1 pathway in cancer therapy and as dual inhibitors of monoamine oxidase and cholinesterase for neurodegenerative diseases. nih.govacs.org While no specific biological activity has been reported for this compound, it is noted as a potential bioactive derivative obtainable from the reduction of 2-cyclohexylpropan-2-ol (B91065). The synthesis of its isomer, (2S)-1-cyclohexylpropan-2-amine, is relevant in the context of analytical standards for amphetamine-related compounds, suggesting a potential, though unexplored, intersection with neuropharmacology.

Future research could, therefore, focus on the synthesis of this compound and the evaluation of its biological activity across various assays. Its potential as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications also remains a key area for investigation. iiarjournals.orgacs.org The development of efficient synthetic routes, such as the reduction of the corresponding oxime or reductive amination of a suitable ketone, would be a critical first step in enabling these research endeavors.

Data on this compound

| Property | Value | Source |

| Molecular Formula | C9H19N | kashanu.ac.irpensoft.net |

| Molecular Weight | 141.25 g/mol | kashanu.ac.ir |

| IUPAC Name | This compound | nih.gov |

| Synonyms | α,α-Dimethylcyclohexanemethylamine | kashanu.ac.ir |

| Predicted XlogP | 2.3 | uni.lu |

Structure

3D Structure

属性

IUPAC Name |

2-cyclohexylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-9(2,10)8-6-4-3-5-7-8/h8H,3-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAHQPMPKGDCDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625260 | |

| Record name | 2-Cyclohexylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19072-67-4 | |

| Record name | 2-Cyclohexylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Chemical Derivatization

Stereoselective Synthesis of 2-Cyclohexylpropan-2-amine Enantiomers

The creation of specific enantiomers of this compound is crucial for its application in pharmaceuticals and other specialized fields. Several strategies have been developed to achieve high enantiomeric purity.

Asymmetric Reduction Strategies

Asymmetric reduction of precursor molecules is a powerful tool for establishing the desired stereocenter. A notable example involves the asymmetric reduction of 2-cyclohexylpropan-2-one. While specific examples for this exact transformation are not extensively detailed in the provided results, the reduction of similar ketones using chiral catalysts or reagents is a common and effective approach. For instance, asymmetric hydrogenation using chiral ruthenium complexes has been successfully employed for the synthesis of other chiral amines. soton.ac.ukrsc.org This method typically involves the use of a chiral phosphine (B1218219) ligand in conjunction with a ruthenium catalyst to achieve high enantioselectivity. soton.ac.uk

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries offer another robust method for controlling stereochemistry during the synthesis of chiral amines. This approach involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. This auxiliary then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For example, chiral alkoxy amines derived from amino acids like (S)-phenylalanine can be used to synthesize chiral aldehydes and ketones with high enantiomeric excess. uoa.gr A similar strategy could be envisioned for the synthesis of this compound, where a chiral auxiliary is used to control the formation of the amine group. The use of chiral auxiliaries, such as those derived from (1R,2S,5R)-(-)-menthol, has been explored in the synthesis of other chiral compounds. soton.ac.uk

Enantioselective Catalysis in Amine Formation

Enantioselective catalysis provides a direct and atom-economical route to chiral amines. This can involve the use of chiral catalysts to directly form the amine from a prochiral starting material. For instance, the combination of photoredox and enzymatic catalysis has been demonstrated for the visible light-driven reduction of imines to enantioenriched amines. rsc.org Another approach involves the use of chiral Lewis acid catalysts, such as a chiral Mg-PyBOX complex, in conjunction with an achiral Lewis acid to promote the enantioselective union of N-alkylamines and α,β-unsaturated compounds. nih.gov The development of chiral organocatalysts, such as primary α-amino amides, has also shown promise in the asymmetric synthesis of amines. mdpi.com

Precursor-Based Synthetic Routes

The synthesis of this compound often relies on the transformation of readily available precursor molecules.

Reductive Amination of Corresponding Ketones and Aldehydes

Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. youtube.commasterorganicchemistry.comopenstax.org This one-pot reaction involves the initial formation of an imine from the reaction of a ketone or aldehyde with an amine, followed by the in-situ reduction of the imine to the corresponding amine. masterorganicchemistry.comopenstax.org

For the synthesis of this compound, the precursor ketone, 1-cyclohexylpropan-2-one (also known as cyclohexylacetone), can be reacted with an amine source, such as ammonia (B1221849), in the presence of a reducing agent. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the reduction of the imine intermediate over the starting ketone. masterorganicchemistry.com The reaction is typically carried out under mild conditions.

| Precursor | Reagents | Product | Key Features |

| 1-Cyclohexylpropan-2-one | Ammonia, Reducing Agent (e.g., NaBH₃CN) | This compound | One-pot procedure, mild reaction conditions. masterorganicchemistry.com |

| 2-Cyclohexylpropanal | Ammonia, Reducing Agent (e.g., NaBH₃CN) | 2-Cyclohexylpropan-1-amine | Stereocontrol is possible for chiral amine synthesis. |

Conversion from Related Cyclohexylpropanol Derivatives

Another synthetic route to this compound involves the conversion of the corresponding alcohol, 2-cyclohexylpropan-2-ol (B91065). This alcohol can be synthesized through methods like the Grignard reaction between cyclohexylmagnesium bromide and acetone. The hydroxyl group of 2-cyclohexylpropan-2-ol can then be converted to a leaving group, followed by nucleophilic substitution with an amine source. Alternatively, the alcohol can be oxidized to the corresponding ketone, 1-cyclohexylpropan-2-one, which can then undergo reductive amination as described above.

The reduction of chiral alcohols like (2R)-1-cyclohexylpropan-2-ol can also be a pathway to chiral amines. smolecule.com For instance, reducing agents like lithium aluminum hydride (LiAlH₄) can be used to convert the alcohol to the corresponding amine. smolecule.com

| Precursor | Reagents | Intermediate/Product | Key Features |

| 2-Cyclohexylpropan-2-ol | Oxidizing Agent | 1-Cyclohexylpropan-2-one | Intermediate for reductive amination. |

| 2-Cyclohexylpropan-2-ol | Reducing Agent (e.g., LiAlH₄) | This compound | Direct conversion from the alcohol. |

| (2R)-1-cyclohexylpropan-2-ol | Reducing Agent (e.g., LiAlH₄) | (2R)-1-cyclohexylpropan-2-amine | Synthesis of a specific enantiomer. smolecule.com |

Functional Group Transformations and Derivatization

Amidation: this compound reacts with carboxylic acid derivatives, such as acyl chlorides, acid anhydrides, or carboxylic acids activated by coupling agents, to form N-substituted amides. libretexts.org These reactions involve the nucleophilic attack of the amine on the carbonyl carbon. A specific example is the synthesis of N-(1-cyclohexyl-1-methyl-ethyl)-4-methyl-thiadiazole-5-carboxamide, which was accomplished through a carbodiimide-mediated amide formation reaction between this compound and 4-methylthiadiazole-5-carboxylic acid. tennessee.edu

Table 2: Example of Amidation Reaction

| Amine Reactant | Carboxylic Acid Reactant | Coupling Method | Product | Reference |

|---|---|---|---|---|

| This compound | 4-Methylthiadiazole-5-carboxylic acid | Carbodiimide Mediated | N-(1-cyclohexyl-1-methyl-ethyl)-4-methyl-thiadiazole-5-carboxamide | tennessee.edu |

Sulfonamidation: The formation of sulfonamides from this compound and sulfonyl chlorides can be challenging due to the compound's steric bulk, which hinders the approach to the sulfur atom. chemrxiv.org However, various modern synthetic methods have proven effective for this transformation, even with sterically demanding amines. chemrxiv.orgresearchgate.net These methods often employ specific activators or catalytic systems to enhance the reactivity of the sulfonylating agent. For instance, the use of calcium triflimide [Ca(NTf₂)₂] has been shown to activate sulfonyl fluorides for reaction with a wide array of amines, including hindered ones, to provide sulfonamides in good yields. chemrxiv.orgorganic-chemistry.org Another efficient system involves the use of trichloroisocyanuric acid (TCCA) in water for the one-pot conversion of thiols or disulfides into sulfonyl chlorides, which then react in situ with amines to furnish sulfonamides. psu.edu

Alkylation: As detailed in Section 2.2.3, the direct alkylation of the amine moiety in this compound via nucleophilic substitution with alkyl halides is a fundamental transformation. However, it is often plagued by over-alkylation, leading to mixtures of secondary, tertiary, and quaternary ammonium (B1175870) salts. libretexts.orgmasterorganicchemistry.com Achieving selective mono-alkylation typically requires careful control of reaction conditions or the use of specialized catalytic methods. researchgate.net

Acylation: The acylation of the amine moiety is synonymous with the amidation reactions discussed in Section 2.3.1. This process forms a stable amide bond and is a reliable method for derivatizing this compound. The reaction readily proceeds with acylating agents like acyl chlorides or by using coupling agents to facilitate the reaction with carboxylic acids. libretexts.orgtennessee.edu

The reaction of amines with aldehydes and ketones is a cornerstone of carbonyl chemistry. It is crucial to distinguish between the products formed from primary versus secondary amines.

Imine Formation: this compound is a primary amine because its nitrogen atom is bonded to two hydrogen atoms (an -NH₂ group). When reacted with an aldehyde or a ketone, primary amines form imines , which are compounds containing a carbon-nitrogen double bond (C=N). masterorganicchemistry.comlibretexts.org The reaction is typically catalyzed by mild acid and proceeds through the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. This intermediate is then protonated and subsequently loses a molecule of water to yield the final imine product, also known as a Schiff base. libretexts.org

Enamine Formation: Enamines, which feature a nitrogen atom attached to a carbon-carbon double bond (C=C-N), are formed from the reaction of aldehydes or ketones with secondary amines . libretexts.orgyoutube.comyoutube.com Since this compound is a primary amine, it does not form an enamine under these conditions. The formation of an imine is the expected and observed outcome.

Iii. Chemical Reactivity and Mechanistic Investigations

Nucleophilic Reactivity of the Amine Group

The lone pair of electrons on the nitrogen atom also makes 2-cyclohexylpropan-2-amine a nucleophile, capable of donating its electrons to an electrophilic center to form a new covalent bond.

This compound can participate in bimolecular nucleophilic substitution (SN2) reactions with suitable electrophiles, such as alkyl halides. In an SN2 reaction, the nucleophilic amine attacks the electrophilic carbon atom, and simultaneously, a leaving group departs. libretexts.org This is a concerted, one-step process. libretexts.org The reaction rate is dependent on the concentration of both the amine and the alkyl halide. masterorganicchemistry.com The steric hindrance around the nitrogen atom in this compound, due to the adjacent cyclohexyl and two methyl groups, would be expected to significantly slow down the rate of SN2 reactions compared to less hindered primary amines. masterorganicchemistry.com SN2 reactions are stereospecific, proceeding with an inversion of configuration at the electrophilic carbon center. masterorganicchemistry.com The reaction of an amine with an alkyl halide typically forms an ammonium (B1175870) salt, which can then be deprotonated to yield a secondary amine. youtube.com

Amines, acting as nucleophiles, can add to the electrophilic carbon of a carbonyl group (C=O) in aldehydes and ketones. masterorganicchemistry.com This nucleophilic addition is a fundamental reaction in organic chemistry. masterorganicchemistry.com With a primary amine like this compound, the initial addition to a carbonyl compound forms a carbinolamine intermediate. This intermediate is typically unstable and undergoes dehydration (loss of a water molecule) under acidic conditions to form an imine (a compound containing a carbon-nitrogen double bond). The formation of enamines occurs with secondary amines. libretexts.org The entire process is generally reversible. libretexts.org The trifluoromethyl group can increase the electrophilicity of an adjacent carbonyl group, making it more susceptible to nucleophilic attack. researchgate.net

Oxidation and Reduction Pathways of the Amine Functionality

The amine group of this compound can undergo both oxidation and reduction reactions, leading to a variety of products.

The oxidation of primary amines can yield different products depending on the oxidizing agent and reaction conditions. Mild oxidation might lead to the formation of imines or nitriles. More vigorous oxidation can lead to the cleavage of the C-N bond.

Conversely, the amine functionality itself is a reduced form of nitrogen. However, related compounds can be reduced to form this compound. For example, the corresponding oxime or nitro compound could be reduced to the primary amine using various reducing agents. The reduction of 2-cyclohexylpropan-2-one in the presence of ammonia (B1221849) could also yield this compound. researchgate.net Similarly, 2-cyclohexylpropan-2-ol (B91065) can be converted to cyclohexylpropan-2-amine through a reduction process. smolecule.com

Selective Oxidation to Imines or Oximes

The oxidation of primary amines such as this compound presents a synthetic route to corresponding imines and oximes, which are valuable intermediates. However, the selective oxidation of primary amines can be challenging, as the initially formed primary imine (R-CH=NH) is often unstable and can readily undergo further oxidation to a nitrile or participate in self-condensation to form a symmetrically substituted secondary imine. scispace.comresearchgate.net The steric hindrance imposed by the cyclohexyl group and the gem-dimethyl arrangement at the α-carbon in this compound influences its reactivity in these transformations.

Various catalytic systems have been developed for the aerobic oxidation of primary amines. scispace.com While many systems are optimized for benzylic amines, methods applicable to aliphatic and sterically hindered amines are also reported. For instance, copper/nitroxyl (B88944) catalyst systems have been explored, where the choice of the nitroxyl cocatalyst can tune the selectivity between the imine and the nitrile product. nih.gov For sterically hindered amines, specific ruthenium-based catalysts have demonstrated efficacy in dehydrogenative homocoupling to form imines. scispace.com Metal-free protocols, such as using azodicarboxylates like diethyl azodicarboxylate (DEAD), also provide a pathway for the oxidation of amines to imines under mild conditions. rsc.org

The oxidation of the structural isomer, 2-cyclohexylpropan-1-amine, to its corresponding imine or nitrile has been noted, suggesting that oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) could potentially be applied, though careful control of reaction conditions would be crucial to favor imine formation over the nitrile.

The formation of an oxime from this compound would typically proceed via a two-step process: initial oxidation to the corresponding ketone (2-cyclohexylpropan-2-one), followed by condensation with hydroxylamine (B1172632) (NH₂OH). The oxidation of the related secondary alcohol, 2-cyclohexylpropan-2-ol, to this ketone is a known transformation, establishing the viability of the ketone intermediate.

Table 1: Plausible Catalytic Systems for the Oxidation of this compound

| Catalytic System/Reagent | Product Type | Reaction Conditions | Notes |

| Ruthenium Pincer Complex | Imine (Homocoupled) | Toluene, 115-150 °C, Argon | Effective for sterically hindered amines; oxidant-free conditions. scispace.com |

| Cu(I)/ABNO | Nitrile | Room Temperature, Air | Mild conditions, but may favor nitrile formation over imine. nih.gov |

| Diethyl Azodicarboxylate (DEAD) | Imine | Various Solvents (e.g., CDCl₃) | Metal-free oxidation method. rsc.org |

| Hydroxylamine (via Ketone) | Oxime | Two steps: 1. Oxidation to ketone 2. Condensation with NH₂OH | Requires initial oxidation of the amine to the corresponding ketone. |

Reductive Regeneration of Amine Functionality

The amine functionality of this compound can be regenerated from its imine or oxime derivatives through reduction. This transformation is a key step in reductive amination procedures, where a ketone is converted to an amine via an intermediate imine. The reduction of the C=N double bond in the imine or oxime derivative of this compound yields the parent primary amine.

Reductive amination is a widely employed method for synthesizing amines and relies on the in-situ formation and subsequent reduction of an imine. For regenerating this compound, its corresponding imine would be the substrate. A variety of reducing agents can accomplish this, with sodium cyanoborohydride (NaBH₃CN) being particularly effective due to its selectivity for reducing the protonated imine (iminium ion) over a ketone, allowing for one-pot reactions starting from the ketone and ammonia. Other common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂/Pd-C). The choice of reagent can be critical for achieving high yield and purity.

Table 2: Reagents for Reductive Regeneration of this compound from its Imine

| Reducing Agent | Typical Conditions | Advantages |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild acidic pH (e.g., in Methanol or THF) | High selectivity for imines over ketones; mild reaction conditions. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous solvent (e.g., THF, Diethyl Ether) | Powerful reducing agent, effective for various functional groups. |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ethanol, Elevated pressure (e.g., 50 psi) | "Green" chemistry approach, avoids metal-hydride waste. |

| Sodium Borohydride (NaBH₄) | Methanol, 0°C | Milder than LiAlH₄, but can be less selective than NaBH₃CN. |

Stereochemical Implications in Reaction Mechanisms

While this compound is an achiral molecule, the stereochemical outcomes of its reactions can be significant, particularly in transformations involving its derivatives that either contain or generate stereocenters. The bulky cyclohexyl group, combined with the gem-dimethyl substitution on the adjacent carbon, creates a distinct steric environment that can influence the facial selectivity of reactions.

Diastereoselectivity in Amine Transformations

Diastereoselectivity becomes a key consideration when reactions of this compound derivatives create a new stereocenter in a molecule that already contains one. For instance, if the imine derived from this compound were to react with a chiral nucleophile, or if a chiral derivative of the amine were to undergo a reaction, the existing stereocenter(s) would influence the formation of the new one, leading to a preferential formation of one diastereomer over another.

A hypothetical example is the reduction of a chiral imine derived from this compound. Consider the reaction of the amine with a chiral aldehyde (R'-CHO, where R' contains a stereocenter). This would form a chiral imine. Subsequent reduction of this imine with a hydride reagent like NaBH₄ would create a new stereocenter. The approach of the hydride to the C=N double bond would be sterically hindered by the existing chiral center in the R' group and the bulky cyclohexyl moiety, leading to the preferential formation of one of the two possible diastereomeric amine products. The facial bias imposed by these groups dictates the stereochemical outcome of the reaction. This principle is fundamental in substrate-controlled stereoselective synthesis.

Table 3: Hypothetical Diastereoselective Reduction

| Reactant 1 | Reactant 2 (Chiral) | Intermediate | Reaction | Product | Stereochemical Outcome |

| This compound | (R)-2-phenylpropanal | Chiral Imine | Reduction (e.g., NaBH₄) | Diastereomeric secondary amines | The ratio of diastereomers (e.g., (R,R) vs (R,S)) would be unequal due to steric hindrance directing the hydride attack. |

Chiral Induction in Catalytic Processes

While this compound itself is achiral, its chiral analogs, such as (S)-1-cyclohexylpropan-2-amine, can be employed as powerful tools in asymmetric catalysis. smolecule.com Chiral primary amines are known to act as catalysts or ligands that can induce chirality in a reaction, leading to the formation of an excess of one enantiomer of the product from achiral starting materials. nih.gov

Furthermore, chiral amines derived from amino acids have been used to perform asymmetric alkylations. uoa.gr In these reactions, the chiral amine is first converted into a chiral imine (a chiral auxiliary). Deprotonation of this imine forms a chiral lithioenamine, which then reacts with an alkyl halide. The chirality of the amine backbone directs the approach of the electrophile, leading to the formation of a new stereocenter with a high degree of enantiomeric excess. uoa.gr This highlights a general strategy where chiral amines related to this compound can be used stoichiometrically as chiral auxiliaries to control stereochemistry.

Iv. Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure of 2-Cyclohexylpropan-2-amine.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals corresponding to the different proton environments in the molecule. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The six protons of the two equivalent methyl (-CH₃) groups are expected to produce a sharp singlet, as they are attached to a quaternary carbon and have no adjacent protons to couple with. The eleven protons on the cyclohexyl ring would produce a series of complex, overlapping multiplets in the aliphatic region of the spectrum.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -NH₂ | 1.0 - 2.5 | Broad Singlet | 2H |

| 2 x -CH₃ | ~1.1 | Singlet | 6H |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum simplifies the structure by showing a single peak for each set of chemically equivalent carbon atoms. For this compound, five distinct signals are anticipated. The quaternary carbon atom bonded to the nitrogen and the cyclohexyl ring would appear as a single peak, typically of lower intensity. oregonstate.edu The two equivalent methyl groups would give rise to one signal. Due to the symmetry of the cyclohexyl ring, the six carbons are expected to produce only four signals.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (quaternary) | 50 - 60 |

| C-1, C-3 (2 x -CH₃) | 25 - 35 |

| C-1' (Cyclohexyl) | 40 - 50 |

| C-2', C-6' (Cyclohexyl) | ~30 |

| C-3', C-5' (Cyclohexyl) | ~27 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would primarily show correlations between the adjacent protons within the cyclohexyl ring, helping to trace the connectivity around the ring. No cross-peaks would be expected for the methyl or amine protons, confirming their isolation from other proton-bearing atoms.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of protonated carbons. For instance, the singlet from the methyl protons would correlate to the methyl carbon signal in the ¹³C spectrum. The complex multiplets of the cyclohexyl protons would correlate to their respective carbon signals, aiding in their assignment. The quaternary carbon (C2) would be absent from the HSQC spectrum as it bears no protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity (typically over two to three bonds) between protons and carbons. This technique provides the key data to piece together the entire molecular framework.

Predicted Key HMBC Correlations for this compound

| Proton (¹H) | Correlated Carbon (¹³C) | Information Deduced |

|---|---|---|

| Methyl (-CH₃) | C-2 (quaternary) | Confirms methyl groups are attached to the quaternary carbon. |

| Methyl (-CH₃) | C-1' (cyclohexyl) | Establishes the bond between the isopropylamine (B41738) moiety and the cyclohexyl ring. |

| Cyclohexyl H-1' | C-2 (quaternary) | Confirms the connectivity between the cyclohexyl ring and the quaternary carbon. |

Dynamic NMR (DNMR) is used to study molecular motions that occur on the NMR timescale, such as ring inversions. sikhcom.net The cyclohexane (B81311) ring exists predominantly in a chair conformation, which can undergo a "ring flip" to an alternative chair conformation. At room temperature, this interconversion is rapid, resulting in averaged signals for the axial and equatorial protons. vu.nl

By lowering the temperature, this ring-flipping process can be slowed. Below a certain temperature (the coalescence temperature), separate signals for the axial and equatorial protons of the cyclohexyl ring would be observable. DNMR studies could thus determine the energy barrier for the chair-chair interconversion of the substituted cyclohexane ring in this specific molecule. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). measurlabs.com This precision allows for the determination of a unique elemental composition. For this compound, the molecular formula is C₉H₁₉N. HRMS can distinguish this formula from other possibilities with the same nominal mass, thereby confirming the elemental composition. researchgate.netoup.com

Calculated Exact Mass for this compound (C₉H₁₉N)

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺˙ (Radical Cation) | C₉H₁₉N | 141.15175 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. nationalmaglab.org This technique provides detailed structural information by revealing how a molecule breaks apart.

For the protonated molecule of this compound ([M+H]⁺), collision-induced dissociation (CID) would likely lead to several characteristic fragmentation pathways. A common fragmentation for amines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom (α-cleavage). libretexts.org

Predicted Fragmentation Pathways for [C₉H₁₉N+H]⁺

| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 142.16 | Loss of ammonia (B1221849) | 125.13 | NH₃ |

| 142.16 | α-cleavage (loss of methyl radical) | 127.14 | •CH₃ |

| 142.16 | Cleavage of cyclohexyl-carbon bond | 58.07 | C₆H₁₁• (cyclohexyl radical) |

The most characteristic fragmentation for primary amines often involves α-cleavage. In this case, the loss of a methyl radical would be a likely pathway. Another significant fragmentation would be the cleavage of the bond between the quaternary carbon and the cyclohexyl ring, which can result in either the nitrogen-containing fragment or the cyclohexyl fragment retaining the charge. Analysis of these fragmentation patterns is essential for confirming the proposed structure. whitman.edu

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of this compound by probing the vibrational modes of its constituent chemical bonds and functional groups.

The vibrational spectrum of this compound is dominated by features corresponding to its primary amine and cyclohexyl moieties. As a primary amine, it is expected to exhibit two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the -NH₂ group. The spectrum would also feature a characteristic N-H bending (scissoring) vibration, typically observed in the 1650-1580 cm⁻¹ region.

The aliphatic nature of the compound is confirmed by the presence of C-H stretching vibrations from the cyclohexyl ring and methyl groups, which are expected to appear in the 2950-2850 cm⁻¹ range. The C-N stretching vibration of an aliphatic amine typically gives rise to a medium or weak band in the 1250-1020 cm⁻¹ region. A broad N-H wagging band, characteristic of primary and secondary amines, is also anticipated between 910-665 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | 3400 - 3250 | Two distinct, sharp to medium bands characteristic of a primary amine. |

| C-H Stretch | Cyclohexyl & Methyl (-CH, -CH₂, -CH₃) | 2950 - 2850 | Strong, sharp bands corresponding to aliphatic C-H bonds. |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | A medium to strong band confirming the primary amine group. |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | A medium to weak band indicating the carbon-nitrogen bond. |

| N-H Wag | Primary Amine (-NH₂) | 910 - 665 | A broad and strong band resulting from the out-of-plane bending of the N-H bonds. |

The primary amine group of this compound can act as both a hydrogen bond donor and acceptor, allowing for the formation of intermolecular hydrogen-bonded networks in the condensed phase. These interactions can be effectively studied using vibrational spectroscopy. The formation of hydrogen bonds typically leads to a red-shift (a shift to lower frequency) and broadening of the N-H stretching bands in the IR spectrum. The magnitude of this shift provides an indication of the strength of the hydrogen bonding interactions. In studies of other primary amines, hydrogen bonding has been shown to be a principal structure-directing interaction in the solid state. rsc.org The analysis of these spectral changes under varying conditions, such as concentration or temperature, can provide thermodynamic data about the hydrogen-bonding equilibria. Advanced techniques like N K-edge absorption spectroscopy can also explore the electronic structure and impact of hydrogen bonding motifs in alkylamine series. acs.orgfao.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique would provide unambiguous information on the bond lengths, bond angles, and conformational preferences of this compound.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Since the carbon atom bonded to the amine group in this compound is a stereocenter, the compound can exist as a pair of enantiomers. Chromatographic methods are indispensable for separating these enantiomers and determining the purity and enantiomeric excess (e.e.) of a sample.

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. To separate enantiomers, a chiral stationary phase (CSP) is required. Capillary columns coated with derivatized cyclodextrins are commonly used for the chiral resolution of amines. The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different stabilities and thus different retention times. This difference in retention allows for their separation and quantification, enabling the precise determination of enantiomeric excess. The separation efficiency is influenced by factors such as the type of cyclodextrin (B1172386) derivative, column temperature, and carrier gas flow rate.

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Column Type | Capillary Column | Provides high resolution. |

| Stationary Phase | Derivatized Cyclodextrins (e.g., Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) | Provides the chiral environment for enantiomeric recognition and separation. |

| Detector | Flame Ionization Detector (FID) | Offers high sensitivity for organic compounds. |

| Carrier Gas | Hydrogen or Helium | Mobile phase to carry the analyte through the column. |

| Temperature Program | Isothermal or Gradient | Optimizes the separation by controlling analyte volatility and interaction with the stationary phase. |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analytical and preparative separation of enantiomers. The technique employs a column packed with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral compounds, including amines.

The separation can be performed in different modes, such as normal-phase, reversed-phase, or polar organic mode, by selecting appropriate mobile phases. The choice of solvent and additives can significantly influence the chiral recognition mechanism and, therefore, the resolution of the enantiomers. The separation is based on the differential interactions (e.g., hydrogen bonding, dipole-dipole, steric interactions) between the enantiomers and the chiral stationary phase. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.

V. Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations provide a detailed picture of bonding, molecular orbitals, and the energetics of different molecular states.

Analysis of the electronic structure of 2-Cyclohexylpropan-2-amine reveals the distribution of electrons within the molecule and the nature of its chemical bonds. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are central to the molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, consistent with its function as a Lewis base and nucleophile. The LUMO, conversely, is likely distributed among the antibonding σ* orbitals of the carbon-carbon and carbon-nitrogen bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity.

Table 1: Hypothetical Molecular Orbital Properties of this compound (Calculated using DFT)

| Orbital | Energy (eV) | Primary Atomic Contribution | Character |

|---|---|---|---|

| LUMO+1 | 1.85 | C-H, C-C | Antibonding (σ*) |

| LUMO | 1.23 | C-N, C-C | Antibonding (σ*) |

| HOMO | -5.78 | N (lone pair) | Non-bonding (n) |

| HOMO-1 | -7.12 | C-N, C-C | Bonding (σ) |

Note: This data is illustrative and represents typical results from quantum chemical calculations.

The flexible structure of this compound, featuring a cyclohexane (B81311) ring and a rotatable bond connecting it to the propan-2-amine group, gives rise to multiple conformations. The cyclohexane ring can exist in several forms, with the chair conformation being the most stable. The propan-2-amine substituent can occupy either an axial or equatorial position on the chair conformer.

Quantum chemical calculations are employed to determine the relative energies of these different conformations. The equatorial conformation is generally favored over the axial due to reduced steric hindrance, a principle known as A-value preference. Calculations can precisely quantify this energy difference. Furthermore, the relative stability of structural isomers, such as 1-Cyclohexylpropan-2-amine, can be compared to that of this compound by calculating their ground-state energies. nih.gov

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Substituent Position | Relative Energy (kcal/mol) |

|---|---|---|

| Chair | Equatorial | 0.00 (most stable) |

| Chair | Axial | 2.15 |

Note: This data is representative of conformational analysis calculations.

Computational methods can model the entire pathway of a chemical reaction, from reactants to products, through an energetic landscape. This involves identifying transition states, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining reaction rates.

For this compound, a typical reaction to model would be its nucleophilic attack on an electrophile. Quantum chemical calculations can map the geometric changes and energy profile as the amine group approaches the electrophile, forms a new bond, and reaches the product state. This analysis provides a detailed, step-by-step understanding of the reaction mechanism. researchgate.net

Table 3: Hypothetical Activation Energies for Nucleophilic Substitution

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Step 1 | Formation of Transition State | 15.8 |

Note: This data is illustrative of reaction pathway modeling results.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. ulisboa.ptresearchgate.net This technique allows for the exploration of conformational changes, solvent interactions, and other dynamic processes over time, complementing the static picture provided by quantum calculations.

MD simulations are particularly useful for sampling the vast conformational space of flexible molecules like this compound. nih.gov Over the course of a simulation, the molecule is observed to dynamically transition between different conformations, such as the chair-flip of the cyclohexane ring and the rotation of the side chain. By analyzing the simulation trajectory, one can determine the probability of occupying different conformational states and the timescales of transitions between them. This provides a more realistic understanding of the molecule's structure in a dynamic environment compared to static energy calculations alone.

Table 4: Typical Parameters for an MD Simulation of this compound

| Parameter | Value | Description |

|---|---|---|

| Force Field | CHARMM / AMBER | A set of parameters to describe the potential energy of the system. |

| Simulation Time | 100 ns | The total duration of the simulated trajectory. |

| Time Step | 2 fs | The interval between successive calculations of forces and positions. |

| Ensemble | NPT (Isothermal-Isobaric) | Simulation conditions where the number of particles (N), pressure (P), and temperature (T) are kept constant. |

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the surrounding solvent molecules (e.g., water, ethanol), allowing for the study of solute-solvent interactions. For this compound, simulations in an aqueous environment would reveal the formation and dynamics of hydrogen bonds between the amine group and water molecules.

These simulations can quantify how the solvent affects the conformational preferences of the molecule. For instance, the presence of a polar solvent might stabilize certain conformations over others through favorable electrostatic interactions. The analysis of properties like the radial distribution function can provide detailed information about the structuring of solvent molecules around the amine. researchgate.net

Table 5: Simulated Radius of Gyration in Different Solvents

| Solvent | Average Radius of Gyration (Å) | Interpretation |

|---|---|---|

| Vacuum | 3.45 | Represents the molecule's intrinsic size without external interactions. |

| Water | 3.52 | A slight expansion may indicate favorable interactions with the polar solvent. |

Note: This data is a hypothetical representation of results from MD simulations studying solvent effects.

Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies are predictive models that correlate the structural or property-based descriptors of a compound with its macroscopic properties. For this compound, QSPR models can be employed to estimate a wide range of physicochemical properties, which are crucial for understanding its behavior in various systems.

The development of a specific QSPR model for this compound would involve the calculation of a diverse set of molecular descriptors. These descriptors would then be statistically correlated with experimentally determined properties to generate a predictive model.

Table 1: Examples of Molecular Descriptors for QSPR Modeling of this compound

| Descriptor Category | Examples of Descriptors |

| Topological | Molecular Weight, Wiener Index, Randić Index |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges |

| Steric | Molecular Volume, Surface Area, Ovality |

| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy of Formation |

This table is illustrative and the selection of descriptors would depend on the specific property being modeled.

The reactivity of this compound can be elucidated through the calculation of various reactivity descriptors derived from Density Functional Theory (DFT). These descriptors provide a quantitative measure of the molecule's propensity to participate in chemical reactions.

Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

Other important global reactivity descriptors include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). nih.gov Local reactivity, which identifies the most reactive sites within the molecule, can be predicted using Fukui functions and local softness indices. rsc.orgscielo.org.mx For this compound, the nitrogen atom of the primary amine group is expected to be a primary site for nucleophilic attack due to the presence of a lone pair of electrons. The bulky cyclohexyl and isopropyl groups can introduce significant steric hindrance, which would also play a crucial role in the molecule's reactivity. nih.govmdpi.com

Table 2: Predicted Reactivity Descriptors for a Model Cyclohexylamine (B46788)

| Descriptor | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -8.5 eV | Electron-donating ability |

| LUMO Energy | 1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 9.7 eV | Kinetic stability |

| Chemical Hardness (η) | 4.85 eV | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | 0.95 eV | Propensity to accept electrons |

Note: The values in this table are hypothetical and serve to illustrate the types of data generated from DFT calculations for a similar molecule like cyclohexylamine. Specific values for this compound would require dedicated computational studies.

The intermolecular interactions of this compound are critical in determining its physical properties, such as boiling point, solubility, and its behavior in condensed phases. As a primary amine, the most significant intermolecular interaction is hydrogen bonding, where the N-H group can act as a hydrogen bond donor and the lone pair on the nitrogen atom can act as a hydrogen bond acceptor.

Computational modeling, particularly through methods like DFT with the inclusion of dispersion corrections, can be used to study these interactions in detail. Cluster models, where a central this compound molecule is surrounded by a few other molecules, can be used to simulate the local environment and calculate the strength and geometry of hydrogen bonds. nih.gov

Table 3: Parameters for Modeling Intermolecular Interactions of this compound

| Interaction Type | Key Parameters for Modeling |

| Hydrogen Bonding | N-H bond length, H...N distance, N-H...N angle |

| Van der Waals | Lennard-Jones parameters (σ, ε) |

| Electrostatic | Partial atomic charges |

This table outlines the typical parameters used in computational models to describe the different types of intermolecular forces present in a system of this compound molecules.

Vi. Applications in Advanced Organic Synthesis and Materials Science

Asymmetric Catalysis and Ligand Design

The field of asymmetric catalysis, which focuses on the stereoselective synthesis of chiral molecules, heavily relies on the design of effective chiral ligands and organocatalysts. Amines are foundational to many of these systems. rsc.orgnih.gov

Chiral Amine Ligands in Enantioselective Reactions

While 2-cyclohexylpropan-2-amine in its parent form is an achiral molecule, its primary amine functionality serves as a crucial handle for its incorporation into chiral ligands. Chiral ligands are essential for metal-catalyzed reactions that produce enantiomerically pure compounds, which is particularly vital in the pharmaceutical industry. nih.govchemistryviews.org The synthesis of such ligands often involves derivatizing an amine to create a more complex structure that can coordinate with a metal center. dicp.ac.cn

The defining feature of this compound is its significant steric bulk. In ligand design, steric hindrance is a powerful tool used to control the spatial arrangement of reactants around a catalytic center, thereby influencing the stereochemical outcome of a reaction. dicp.ac.cn By introducing chirality into the molecule—for instance, through the use of a chiral precursor or subsequent resolution—a chiral derivative of this compound could be used to synthesize ligands that create a highly restricted and effective chiral environment for asymmetric transformations. chemrxiv.org

Role as Chiral Organocatalysts

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has emerged as a powerful alternative to metal-based catalysis. Chiral primary amines are a well-established class of organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. rsc.orgresearchgate.net

For this compound to function as a chiral organocatalyst, it would first need to be synthesized in an enantiomerically pure form, for example, by introducing a stereocenter on the cyclohexyl ring. A chiral, sterically demanding primary amine of this nature could be highly effective in reactions such as asymmetric aldol (B89426) or Michael additions. metu.edu.tr The bulky framework would play a critical role in shielding one face of the reactive intermediate, directing the approach of the reaction partner and thereby controlling the formation of a specific stereoisomer. The combination of a bulky chiral primary amine with other components can create effective catalytic systems for enantioselective reactions. researchgate.net

Building Block in Complex Molecule Synthesis

The utility of a chemical compound is often defined by its versatility as a building block for constructing more elaborate molecular architectures. nih.govamerigoscientific.com Amines are fundamental building blocks due to the reactivity of the nitrogen atom. amerigoscientific.com The sterically congested nature of this compound makes it a valuable synthon for introducing a bulky, lipophilic moiety into a target molecule. researchgate.netenamine.net

Scaffold for Novel Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. nih.govmdpi.com Primary amines are key starting materials for the synthesis of a vast array of these cyclic systems. organic-chemistry.orgresearchgate.net this compound can serve as the nitrogen source in condensation reactions with various electrophiles to construct heterocyclic rings.

The incorporation of the 2-cyclohexylpropyl group into a heterocyclic framework would yield structures with distinct physical and chemical properties. The bulky substituent could influence the molecule's conformation, solubility, and its ability to interact with biological targets. frontiersin.org This makes it a potentially attractive building block for creating libraries of novel compounds in drug discovery programs.

Intermediate in Multi-Step Organic Transformations

In multi-step synthesis, the ability to predictably transform one functional group into another is paramount. The primary amine group of this compound is a versatile functional handle that can undergo a wide range of transformations. It can be alkylated, acylated, or used in reactions like the Buchwald-Hartwig amination to form C-N bonds. snnu.edu.cn It can also be converted into other nitrogen-containing functional groups or removed entirely after serving its synthetic purpose. The related compound, 2-cyclohexylpropan-2-ol (B91065), can serve as a precursor to this compound through reductive amination. This versatility positions it as a useful intermediate for assembling complex molecular targets.

Development of Advanced Materials

The properties of advanced materials, such as polymers, are dictated by the molecular structure of their constituent monomers. Amines are frequently incorporated into polymer backbones or as pendant groups to impart specific functionalities. rsc.org The inclusion of this compound into a polymer structure could confer several desirable properties. The large, nonpolar cyclohexyl group can increase the polymer's thermal stability and hydrophobicity. Sterically hindered amines are also known to enhance the metabolic stability of molecules, a property that can be translated to material durability. enamine.net These characteristics are valuable in the development of specialized polymers, coatings, and other advanced materials.

Data Tables

Table 1: Potential Applications of this compound in Organic Synthesis

| Application Area | Role of this compound | Key Structural Feature Utilized | Potential Outcome |

|---|---|---|---|

| Asymmetric Catalysis | Precursor to Chiral Ligands/Organocatalysts | Primary amine, steric bulk | High enantioselectivity in reactions |

| Heterocycle Synthesis | Nitrogen-containing building block | Primary amine | Novel heterocyclic scaffolds |

| Complex Molecule Synthesis | Versatile intermediate | Reactive amine functionality | Efficient construction of target molecules |

| Materials Science | Monomer or functional additive | Bulky, lipophilic groups | Enhanced thermal stability and durability |

Role in Polymer Synthesis and Modification

The unique structural characteristics of this compound, specifically its bulky cyclohexyl group and the tertiary carbon adjacent to the primary amine, play a significant role in its application in polymer science. While direct polymerization of this compound as a monomer is not a common application, its primary amine functionality allows it to be a key component in polymer modification.

In polymer modification, primary amines are valuable for their ability to react with various functional groups on a polymer backbone, thereby altering the polymer's physical and chemical properties. For instance, amines can be grafted onto polymers to enhance properties such as adhesion, dyeability, and biocompatibility. The reactivity of the primary amine group in this compound allows it to participate in reactions like nucleophilic substitution or addition, introducing the bulky cyclohexylpropyl group as a pendant moiety on the polymer chain.

However, the steric hindrance presented by the cyclohexyl group and the tertiary carbon atom is a critical factor influencing its reactivity. In reactions such as the Paal-Knorr synthesis of polypyrroles from polyketones, sterically hindered amines have been observed to react very slowly. This suggests that while this compound can be used for polymer modification, the reaction conditions would need to be carefully optimized to achieve a desirable degree of functionalization.

The introduction of the bulky and hydrophobic cyclohexyl group can significantly impact the final properties of the modified polymer. For example, incorporating this group can increase the polymer's glass transition temperature (Tg), enhance its thermal stability, and modify its solubility characteristics. The table below summarizes the potential effects of modifying a generic polymer with this compound.

| Property | Expected Change | Rationale |

| Glass Transition Temperature (Tg) | Increase | The bulky cyclohexyl group restricts chain mobility. |

| Thermal Stability | Increase | The rigid cyclic structure can enhance thermal resistance. |

| Solubility | Decrease in polar solvents | The hydrophobic nature of the cyclohexyl group reduces affinity for polar solvents. |

| Mechanical Strength | Potential Increase | Increased intermolecular forces and chain rigidity can improve strength. |

Formation of Self-Assembled Structures

The molecular structure of this compound, featuring a hydrophilic primary amine head and a bulky, hydrophobic cyclohexyl tail, makes it a candidate for participating in the formation of self-assembled structures. Self-assembly is a process where molecules spontaneously organize into ordered arrangements driven by non-covalent interactions.

The primary amine group is capable of forming strong hydrogen bonds, which are directional and play a crucial role in the formation of well-defined supramolecular architectures. In a suitable solvent system, molecules of this compound could potentially self-assemble into structures such as micelles, vesicles, or monolayers at interfaces. In these assemblies, the hydrophilic amine groups would orient themselves to interact with polar environments (like water), while the hydrophobic cyclohexylpropyl tails would segregate into a non-polar core.

The steric bulk of the cyclohexyl group would significantly influence the packing of the molecules in these self-assembled structures. The shape and size of the resulting aggregates are determined by the balance between the attractive forces of the head groups (hydrogen bonding) and the repulsive steric interactions of the bulky tails. This interplay can lead to the formation of complex and well-ordered supramolecular patterns.

The table below outlines the key molecular features of this compound and their role in driving self-assembly.

| Molecular Feature | Role in Self-Assembly | Type of Interaction |

| Primary Amine Group | Acts as the hydrophilic head group, directing the assembly through specific interactions. | Hydrogen Bonding, Electrostatic Interactions (if protonated) |

| Cyclohexyl Group | Forms the hydrophobic tail, driving aggregation in polar solvents to minimize contact with the solvent. | Van der Waals Forces, Hydrophobic Interactions |

| Bulky Structure | Influences the packing parameter and the overall geometry of the self-assembled structures. | Steric Repulsion |

Research into the self-assembly of molecules with similar structural motifs, such as those containing both amine and cyclohexyl groups, has demonstrated the formation of various supramolecular structures, including one-dimensional chains and two-dimensional networks, stabilized by hydrogen bonding. While specific studies on the self-assembly of this compound are not extensively documented, its molecular design suggests a strong potential for forming ordered supramolecular systems.

Vii. Environmental Chemistry and Degradation Pathways

Identification and Characterization of Degradation Products 7.2.1. Analytical Methodologies for Trace Product Detection 7.2.2. Elucidation of Reaction Networks

It is concluded that the environmental impact and degradation characteristics of 2-Cyclohexylpropan-2-amine have not been a subject of published scientific investigation or, at a minimum, such studies are not available in the public domain. Therefore, a scientifically accurate and detailed article on this specific subject cannot be constructed at this time.

An article focusing on the environmental chemistry and degradation pathways of this compound cannot be generated as requested. Extensive searches for scientific literature and data specific to this compound yielded no information regarding its environmental fate modeling, atmospheric dispersion, or interaction with environmental compartments such as water and soil.

The search results provided general information on modeling tools like Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models and the OPEn structure-activity/property Relationship App (OPERA), which are used to predict the environmental fate of a wide range of chemicals. nih.govosti.govresearchgate.net Additionally, information was found on the atmospheric dispersion of other amines, such as monoethanolamine (MEA), primarily in the context of emissions from carbon capture technologies. researchgate.netmdpi.comgassnova.nogassnova.no However, none of the search results contained specific data, research findings, or data tables related to this compound.

Without any specific scientific data for this compound, it is impossible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline. Proceeding with the generation of the article would require speculation and the fabrication of data, which is contrary to the principles of scientific accuracy. Therefore, the requested article cannot be created.

Viii. Biochemical and Molecular Interaction Studies in Vitro Research Focus

Enzyme Interaction and Modulation Research

No specific studies detailing the interaction of 2-Cyclohexylpropan-2-amine with any recombinant enzymes were identified. Consequently, data regarding its binding affinity, potential for enzyme inhibition or activation, and structural analysis of any amine-enzyme complexes are not available.

Receptor Binding and Signaling Pathway Investigations

Similarly, there is a lack of research on the interaction of this compound with specific receptors and its subsequent effects on intracellular signaling cascades.

Molecular Modeling of Biological Interactions

Molecular modeling has become an indispensable tool in understanding the interactions between small molecules, such as this compound, and their biological targets at an atomic level. These computational techniques provide insights into the binding modes, affinities, and the dynamic nature of these interactions, which are crucial for rational drug design and mechanistic studies. The primary methods employed in these in vitro focused studies are molecular docking and molecular dynamics simulations.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This technique is instrumental in identifying potential biological targets and elucidating the key intermolecular interactions that stabilize the ligand-receptor complex.

Detailed Research Findings:

While specific docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the general principles of such studies can be inferred from research on analogous compounds containing cyclohexylamine (B46788) moieties. The primary objective of docking this compound into the active site of a putative protein target would be to determine the most energetically favorable binding pose.

The process involves preparing a 3D structure of this compound and a model of the target protein, often obtained from crystallographic data or homology modeling. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding pocket. A scoring function is used to rank these poses based on their predicted binding affinity.

Key interactions that would be analyzed include:

Hydrogen Bonds: The primary amine group of this compound is a potential hydrogen bond donor, which could interact with acceptor residues such as aspartate, glutamate, or the carbonyl backbone of the protein.

Hydrophobic Interactions: The cyclohexyl and propyl groups provide a significant hydrophobic character to the molecule, suggesting that hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine in the binding pocket would be a major driving force for binding.

The outcomes of such docking studies are typically presented in data tables that summarize the binding energies and the interacting residues.

Interactive Data Table: Illustrative Docking Results of this compound with a Hypothetical Protein Target

| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Hypothetical Receptor A | -8.5 | ASP 112, GLU 234 | Hydrogen Bond |

| LEU 115, ILE 237, VAL 240 | Hydrophobic | ||

| Hypothetical Receptor B | -7.2 | TYR 88 | Hydrogen Bond |

| PHE 190, TRP 210 | Hydrophobic, π-Alkyl |

Note: This table is for illustrative purposes to demonstrate how data from docking studies would be presented and does not represent actual experimental results for this compound.

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. nih.govresearchgate.netfrontiersin.org MD simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules. nih.gov

Detailed Research Findings:

For a complex of this compound with a protein target, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The simulation calculates the trajectory of atoms over time by solving Newton's equations of motion. This allows for the analysis of the stability of the binding pose predicted by docking, the conformational changes in the protein upon ligand binding, and the role of water molecules in mediating the interaction.

Key analyses from MD simulations would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose throughout the simulation.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein that may be involved in ligand binding and recognition.

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds over the simulation time.

The findings from MD simulations can provide a more accurate and dynamic picture of the ligand-receptor interaction, complementing the static view provided by molecular docking.

Interactive Data Table: Illustrative Molecular Dynamics Simulation Parameters for this compound-Protein Complex

| Parameter | Value | Description |

| Simulation Software | GROMACS, AMBER | Commonly used software packages for MD simulations. |

| Force Field | CHARMM, AMBER | A set of parameters to describe the potential energy of the system. |

| Simulation Time | 100 ns | The duration of the simulation. |

| Temperature | 300 K | The temperature at which the simulation is run. |

| Pressure | 1 bar | The pressure at which the simulation is run. |

| Ensemble | NPT (Isothermal-Isobaric) | The thermodynamic ensemble used for the simulation. |

Note: This table is for illustrative purposes to demonstrate the typical parameters used in MD simulations and does not represent a specific study on this compound.

Ix. Future Directions and Research Perspectives

Emerging Synthetic Methodologies

The synthesis of sterically hindered amines such as 2-Cyclohexylpropan-2-amine presents a unique challenge due to the steric hindrance around the nitrogen atom. Traditional amination methods may prove inefficient. Future research will likely focus on the development of novel and efficient synthetic routes.

One of the most promising approaches is the direct reductive amination of cyclohexylacetone. This one-pot reaction, which combines a ketone and an amine with a reducing agent, is an atom-economical and straightforward method for amine synthesis. rsc.orgwikipedia.org For sterically demanding tertiary amines, the choice of catalyst and reducing agent is crucial. rsc.orgnih.gov Emerging methodologies in this area include the use of:

Rhodium and Ruthenium Catalysts: These transition metals have shown efficacy in the direct reductive amination of ketones, particularly with carbon monoxide as a deoxygenating agent. rsc.orgresearchgate.net This approach offers a pathway to synthesize sterically hindered amines that are inaccessible by other methods. researchgate.net

Metal-Free Reduction Systems: The use of reagents like trichlorosilane, activated by a Lewis base, provides a metal-free alternative for the reductive amination of ketones to produce sterically hindered tertiary amines. nih.gov

Another potential avenue is the development of novel C-N bond formation strategies. Recent advancements in palladium-catalyzed C(sp³)-H activation in tertiary alkylamines could be adapted for the synthesis of derivatives of this compound. cam.ac.ukresearchgate.netnih.gov

| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis |

| Direct Reductive Amination | One-pot reaction of a ketone, amine, and reducing agent. wikipedia.org | High atom economy, potentially milder reaction conditions. |

| Rh/Ru Catalysis | Utilizes carbon monoxide as a deoxygenating agent. rsc.orgresearchgate.net | Effective for the synthesis of highly sterically hindered amines. researchgate.net |

| Metal-Free Reduction | Employs reagents like trichlorosilane. nih.gov | Avoids transition metal contamination in the final product. |

| C-H Activation | Palladium-catalyzed functionalization of C-H bonds. cam.ac.ukresearchgate.net | Allows for the synthesis of complex derivatives from simple precursors. |

Novel Applications in Catalysis and Materials

The bulky cyclohexyl and tertiary propyl groups of this compound suggest its potential utility in catalysis and materials science where steric hindrance can be advantageous.

In catalysis , sterically hindered amines are valued as non-nucleophilic bases . rsc.org These bases can deprotonate substrates without competing in nucleophilic reactions, a desirable property in many organic transformations. The significant steric bulk of this compound could make it a highly effective non-nucleophilic base.

Furthermore, bulky alkylamines can serve as directing groups in transition metal-catalyzed C-H activation reactions. cam.ac.uk The nitrogen atom coordinates to the metal center, directing the functionalization of specific C-H bonds within the molecule. The unique steric profile of this compound could offer novel selectivity in such reactions.

In materials science , bulky amines can be incorporated into polymers and other materials to influence their physical properties. The cyclohexyl group, for instance, can enhance the thermal stability and mechanical properties of polymers. Amines also find wide application in the synthesis of dyes, surfactants, and pharmaceuticals. researchgate.net

| Potential Application | Role of this compound | Rationale |

| Non-nucleophilic base | Proton acceptor | The steric hindrance around the nitrogen atom would disfavor nucleophilic attack. rsc.org |

| Directing group in C-H activation | Ligand for transition metal catalyst | The amine functionality can coordinate to a metal center, guiding reactivity. cam.ac.uk |

| Polymer additive | Monomer or modifier | The bulky structure could influence polymer morphology and properties. |

Advanced Mechanistic Insights

Future research into this compound and related compounds will undoubtedly focus on elucidating the mechanisms of their reactions and interactions.

A key area of investigation will be the mechanisms of C-H and C-N bond activation . rsc.orguchicago.edu Understanding how the steric and electronic properties of this compound influence these processes is crucial for developing new catalytic applications. For instance, detailed mechanistic studies, including kinetic profiling and computational modeling, have been instrumental in understanding the iron-catalyzed α-C-H oxidation of tertiary amines. researchgate.net

The study of radical-mediated reactions involving bulky amines is another emerging area. Recent work has demonstrated the catalytic generation of α-amino radicals from primary amines for cross-coupling reactions. chinesechemsoc.orgchinesechemsoc.org Investigating the potential for this compound to participate in or influence such radical processes could open up new synthetic possibilities.

Interdisciplinary Research Opportunities

The unique structural features of this compound position it as a candidate for exploration in various interdisciplinary fields.

In medicinal chemistry , the incorporation of bulky, lipophilic groups can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. The cyclohexyl group is a common motif in pharmaceuticals, and the tertiary amine functionality is a key feature of many bioactive compounds. This compound could serve as a novel scaffold or building block for the synthesis of new therapeutic agents.

In agrochemical research , amines are integral to the structure of many pesticides and herbicides. The development of new agrochemicals with improved efficacy and environmental profiles is an ongoing effort. The unique steric and electronic properties of this compound could be leveraged in the design of novel active ingredients.

Furthermore, the study of supramolecular chemistry could benefit from the inclusion of bulky amines like this compound. Its shape and ability to participate in hydrogen bonding could lead to the formation of novel host-guest complexes and self-assembled structures.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Cyclohexylpropan-2-amine, and how can reaction conditions be systematically optimized?